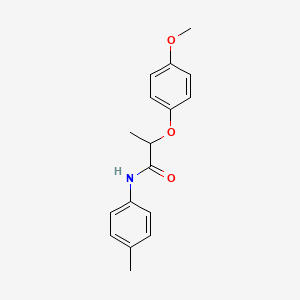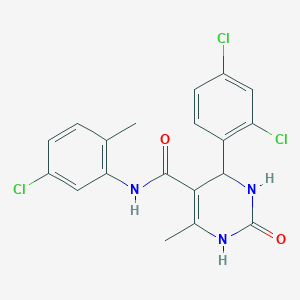
2-methoxy-N-(4-methoxyphenyl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(4-methoxyphenyl)-2-phenylacetamide, also known as methoxyketamine, is a novel dissociative anesthetic drug. It is a derivative of ketamine, which is widely used in clinical anesthesia. Methoxyketamine has shown promise as a potential alternative to ketamine due to its lower side effect profile and longer duration of action. In
Aplicaciones Científicas De Investigación
Methoxyketamine has been studied extensively in animal models and has shown promise as a potential treatment for depression, anxiety, and post-traumatic stress disorder (PTSD). In a study conducted on rats, 2-methoxy-N-(4-methoxyphenyl)-2-phenylacetamideine was found to have rapid and sustained antidepressant effects without the side effects associated with ketamine. In another study, 2-methoxy-N-(4-methoxyphenyl)-2-phenylacetamideine was shown to reduce fear and anxiety in rats with PTSD-like symptoms.
Mecanismo De Acción
Methoxyketamine, like ketamine, acts as an N-methyl-D-aspartate (NMDA) receptor antagonist. It also has affinity for the sigma-1 receptor, which may contribute to its antidepressant effects. The exact mechanism of action of 2-methoxy-N-(4-methoxyphenyl)-2-phenylacetamideine is not fully understood and requires further research.
Biochemical and Physiological Effects:
Methoxyketamine has been shown to increase brain-derived neurotrophic factor (BDNF) levels in the prefrontal cortex, which may contribute to its antidepressant effects. It also increases the expression of synaptic plasticity-related genes, which may be involved in the drug's ability to enhance neuroplasticity. Methoxyketamine has been shown to have a longer duration of action than ketamine, with effects lasting up to 24 hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methoxyketamine has several advantages over ketamine for lab experiments. It has a longer duration of action, which allows for longer study periods. It also has a lower side effect profile, which reduces the risk of confounding factors in experiments. However, 2-methoxy-N-(4-methoxyphenyl)-2-phenylacetamideine is still a relatively new drug and requires further study to fully understand its effects.
Direcciones Futuras
There are several potential future directions for research on 2-methoxy-N-(4-methoxyphenyl)-2-phenylacetamideine. One area of interest is its potential as a treatment for substance use disorders. Methoxyketamine has been shown to reduce drug-seeking behavior in rats, suggesting it may be useful in treating addiction. Another potential direction is the development of more selective NMDA receptor antagonists that have fewer side effects than 2-methoxy-N-(4-methoxyphenyl)-2-phenylacetamideine. Finally, further research is needed to fully understand the mechanism of action of 2-methoxy-N-(4-methoxyphenyl)-2-phenylacetamideine and its potential clinical applications.
Métodos De Síntesis
The synthesis of 2-methoxy-N-(4-methoxyphenyl)-2-phenylacetamideine involves the reaction of 2-methoxyphenylacetic acid with 4-methoxyaniline in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then reacted with phenylmagnesium bromide to yield 2-methoxy-N-(4-methoxyphenyl)-2-phenylacetamideine. The purity of the final product can be improved by recrystallization from ethanol.
Propiedades
IUPAC Name |
2-methoxy-N-(4-methoxyphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-14-10-8-13(9-11-14)17-16(18)15(20-2)12-6-4-3-5-7-12/h3-11,15H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJHBYFMISLQNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(4-methoxyphenyl)-2-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-4-{4-[3-(1H-pyrazol-1-yl)propyl]-1-piperazinyl}-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5152710.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5152732.png)
![3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5152734.png)
![methyl 2-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5152744.png)

![5-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-2-hydroxybenzoic acid](/img/structure/B5152762.png)

![N-{1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5152772.png)

![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine](/img/structure/B5152780.png)
![N-(1-{1-[4-(trifluoromethyl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5152782.png)
![ethyl 4-({3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzoyl}amino)-1-piperidinecarboxylate](/img/structure/B5152789.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5152794.png)
